![molecular formula C15H22N2O3S2 B4540242 1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4540242.png)
1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide, involves multi-step chemical processes. For example, a series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate. This process involved several steps, including sulfonylation and carbohydrazide formation, highlighting the complexity of synthesizing such compounds (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom. This structure is often modified by various substituents, such as sulfonyl and carboxamide groups, which significantly influence the compound's properties. Advanced techniques like X-ray crystallography and DFT studies are employed to understand these molecules' precise structure and electronic properties, providing insights into their potential interactions and reactivity (Xiao et al., 2022).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their versatile chemical nature. For instance, they participate in 1,3-dipolar cycloaddition reactions with organic azides, leading to the formation of sulfonamides. Such reactions underscore the reactivity of the piperidine ring and its utility in synthesizing novel compounds with potentially valuable biological activities (Warren & Knaus, 1987).
properties
IUPAC Name |
1-ethylsulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-22(19,20)17-9-5-6-12(11-17)15(18)16-13-7-4-8-14(10-13)21-2/h4,7-8,10,12H,3,5-6,9,11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOJWVJOASTOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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